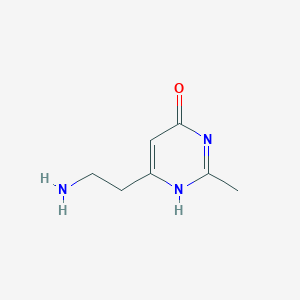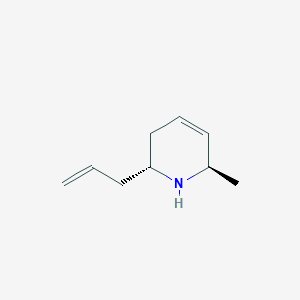
(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a chiral compound with potential applications in various fields of chemistry and pharmacology. This compound is characterized by its tetrahydropyridine ring structure, which is substituted with an allyl group at the 2-position and a methyl group at the 6-position. The stereochemistry of the compound is defined by the (2R,6R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-allyl-6-methylpyridine derivative. The reaction typically employs a chiral catalyst, such as a rhodium or ruthenium complex, under hydrogen gas at elevated pressures and temperatures. The choice of solvent and reaction conditions can significantly influence the yield and enantioselectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation reactors equipped with chiral catalysts can be used to achieve high throughput and consistent product quality. Process optimization, including the selection of appropriate reaction parameters and catalyst regeneration techniques, is crucial for cost-effective and sustainable production.
化学反应分析
Types of Reactions
(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form the corresponding saturated tetrahydropyridine derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions include epoxides, diols, saturated tetrahydropyridines, and various substituted derivatives, depending on the specific reaction and conditions used.
科学研究应用
Chemistry
In chemistry, (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.
Biology
In biological research, this compound can be used as a ligand for studying receptor interactions and enzyme mechanisms. Its structural features allow it to interact with various biological targets, providing insights into molecular recognition processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its unique properties enable its use in the synthesis of high-value products with specific functional attributes.
作用机制
The mechanism of action of (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. The specific pathways and molecular interactions depend on the context of its application, whether in chemical synthesis, biological research, or therapeutic development.
相似化合物的比较
Similar Compounds
- (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
- (2R,6R)-2-Allyl-6-ethyl-1,2,3,6-tetrahydropyridine
- (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine derivatives with different substituents
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical and biological processes. Compared to its analogs, this compound may exhibit different binding affinities, reaction rates, and biological activities, making it a valuable tool in research and industrial applications.
属性
IUPAC Name |
(2R,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCFOFVFFJWLI-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(N1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=CC[C@H](N1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)
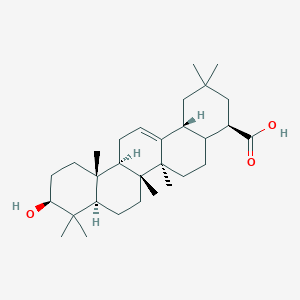
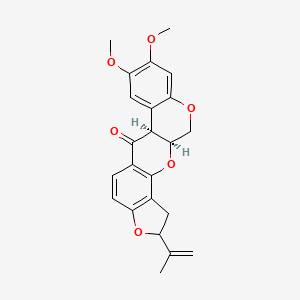
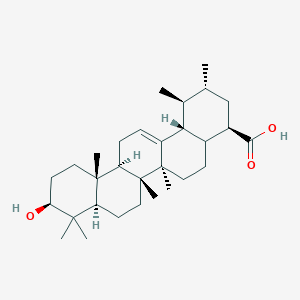
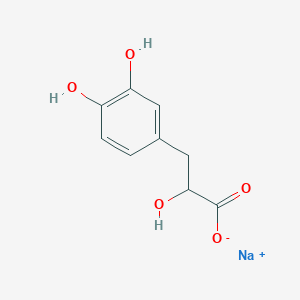
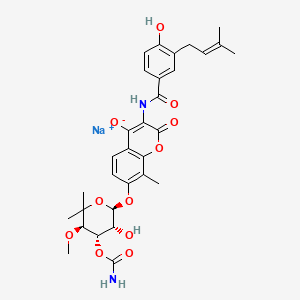
![(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7881696.png)

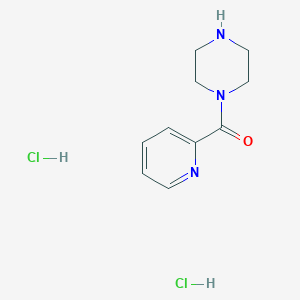
![[Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)
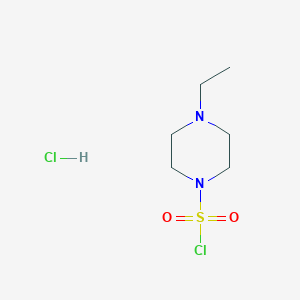
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B7881733.png)
![3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate](/img/structure/B7881736.png)
